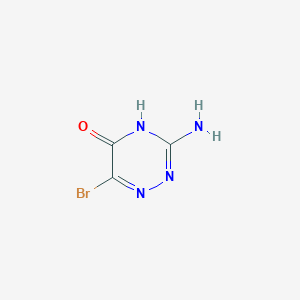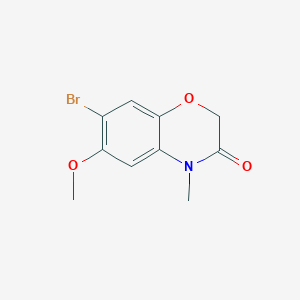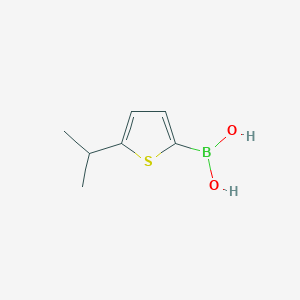
tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate is a synthetic organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate typically involves multiple steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Substitution on the Phenyl Ring:
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups present.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted phenyl derivatives and modified cyclopropyl esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a ligand in biochemical assays.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (3R)-3-(3-amino-4-methylphenyl)-3-cyclopropylpropanoate
- tert-butyl (3R)-3-(3-amino-4-fluorophenyl)-3-cyclopropylpropanoate
Propiedades
Fórmula molecular |
C16H22ClNO2 |
|---|---|
Peso molecular |
295.80 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate |
InChI |
InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)9-12(10-4-5-10)11-6-7-13(17)14(18)8-11/h6-8,10,12H,4-5,9,18H2,1-3H3/t12-/m1/s1 |
Clave InChI |
GNOBKQQGLNNTQT-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C1CC1)C2=CC(=C(C=C2)Cl)N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C1CC1)C2=CC(=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094852.png)
![3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14094862.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094863.png)
![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)

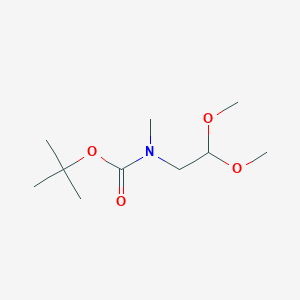
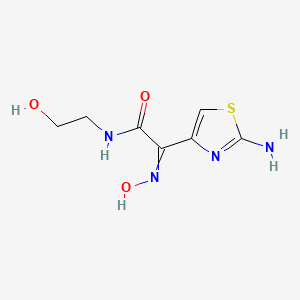
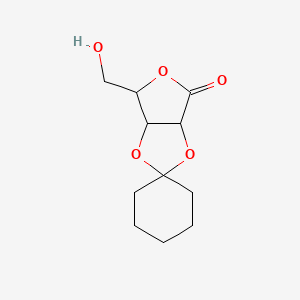
![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
